1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the reaction of 2-chloro-6-methylaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The chloro group on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-methylphenyl)urea: Shares a similar phenyl ring structure but lacks the hydrazinylidenemethyl group.
N-(2-chloro-6-methylphenyl)-N-(4-pyridinylmethyl)urea: Contains a pyridinylmethyl group instead of the hydrazinylidenemethyl group.
Uniqueness
This unique structure allows for specific interactions and reactions that may not be possible with other related compounds .
Properties
Molecular Formula |
C9H11ClN4O |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C9H11ClN4O/c1-6-3-2-4-7(10)8(6)14-9(15)12-5-13-11/h2-5H,11H2,1H3,(H2,12,13,14,15) |
InChI Key |
JXKNXVDIVNCUAK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)N/C=N/N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.